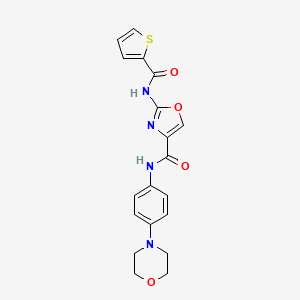

N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c24-17(15-12-27-19(21-15)22-18(25)16-2-1-11-28-16)20-13-3-5-14(6-4-13)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWSZMFZKQONLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-hydroxyketone with an amide.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Incorporation of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine.

Amidation Reaction: The final step involves the formation of the carboxamide linkage through an amidation reaction between the oxazole carboxylic acid and the amine group of the thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scaling, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield thiophene sulfoxides or sulfones, while hydrolysis of the amide bonds would produce the corresponding carboxylic acids and amines.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide exhibit antiviral activities. For instance, derivatives of thiophene and oxazole have shown efficacy against various viral strains, including adenovirus and rotavirus.

- Case Study : A study demonstrated that certain substituted oxazoles significantly reduced viral load in infected cells, suggesting that modifications to the oxazole structure can enhance antiviral potency .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research indicates that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Case Study : A derivative of the compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through the modulation of key signaling pathways .

Inhibition of Kinase Activity

N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide may also act as an inhibitor of specific kinases involved in inflammatory responses and cancer progression.

- Case Study : Inhibitors of TANK-binding kinase have been shown to reduce inflammation and tumorigenesis in preclinical models, indicating that this compound could potentially serve as a therapeutic agent in inflammatory diseases .

Therapeutic Applications

Given its biological activities, N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide could be explored for various therapeutic applications:

- Antiviral Drugs : Development of antiviral agents targeting RNA viruses.

- Cancer Therapy : Formulation of anticancer drugs aimed at specific cancer types.

- Anti-inflammatory Agents : Potential use in treating chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The oxazole-4-carboxamide scaffold is versatile, with substitutions at the 2- and N-positions dictating target selectivity and potency. Below is a comparative analysis of key analogues:

Key Observations:

Substituent-Driven Selectivity: The thiophene-2-carboxamido group in the target compound may favor interactions with hydrophobic or aromatic residues in binding pockets, similar to the chloro-hydroxyphenyl group in Compound 4f, which enhances MAO-B affinity . Morpholinophenyl vs. Difluorobenzyl: While the morpholine group improves aqueous solubility, the difluorobenzyl group in the PDE4 inhibitor enhances metabolic stability and target engagement .

Biological Activity :

- Compound 4f’s MAO-B inhibition highlights the oxazole-4-carboxamide scaffold’s suitability for central nervous system targets, whereas the PDE4 inhibitor’s anti-inflammatory activity underscores its peripheral applicability .

- The target compound’s lack of reported data necessitates further profiling to determine if the thiophene-morpholine combination offers unique advantages.

SAR Trends: Electron-Withdrawing Groups (e.g., chloro in 4f) correlate with improved MAO-B inhibition. Heteroaromatic Extensions (e.g., quinolinyl in the PDE4 inhibitor) enhance potency against enzyme targets via extended π-system interactions .

Biological Activity

N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is C19H18N4O4S. The compound features a unique combination of morpholine, thiophene, and oxazole rings, which contributes to its distinct chemical reactivity and biological properties.

Synthetic Routes:

- Formation of the Oxazole Ring: Cyclization of an α-hydroxyketone with an amide.

- Attachment of the Thiophene Ring: Utilization of coupling reactions such as Suzuki or Stille coupling.

- Incorporation of the Morpholine Ring: Nucleophilic substitution using a halogenated phenyl derivative.

- Amidation Reaction: Final formation of the carboxamide linkage through amidation between the oxazole carboxylic acid and the thiophene amine group .

The biological activity of N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is attributed to its interaction with specific molecular targets. It may inhibit various enzymes or receptors, leading to significant biochemical effects that can be harnessed for therapeutic purposes.

Therapeutic Applications

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

- Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antiviral Potential: Research indicates that derivatives similar to this compound may exhibit antiviral activity, particularly against RNA viruses .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide:

- A study evaluated various derivatives for their inhibitory effects on specific cancer cell lines, demonstrating that modifications in the thiophene ring significantly impacted cytotoxicity .

- Another research focused on the anti-inflammatory potential, where the compound was shown to reduce pro-inflammatory cytokine levels in vitro .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-morpholinophenyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide | Furan Structure | Moderate anticancer activity |

| N-(4-piperidinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide | Piperidine Structure | Enhanced anti-inflammatory effects |

The unique combination of functional groups in N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide sets it apart from similar compounds, offering distinct pharmacological profiles.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide?

Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Coupling reactions (e.g., amide bond formation between thiophene-2-carboxylic acid and oxazole intermediates) using reagents like EDCI or HOBt .

- Heterocyclic ring formation (oxazole moiety) via cyclization of precursors under controlled temperatures (60–80°C) .

- Morpholinophenyl group incorporation through nucleophilic substitution or Buchwald–Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

Key considerations : Solvent choice (DMF, THF), reaction time optimization, and purification via column chromatography or recrystallization .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments (e.g., morpholine protons at δ 2.5–3.5 ppm, thiophene protons at δ 7.0–7.5 ppm) and carbon connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- X-ray Crystallography : For unambiguous structural determination, leveraging SHELX programs for refinement (SHELXL for small-molecule structures) .

- Infrared (IR) Spectroscopy : Identification of functional groups (amide C=O stretch ~1650 cm⁻¹, morpholine C-O-C ~1100 cm⁻¹) .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Answer:

- Analog Synthesis : Prepare derivatives by modifying the morpholinophenyl group (e.g., substituting morpholine with piperazine) or replacing thiophene with furan .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, oxidases) using fluorescence-based activity assays or SPR for binding affinity measurements .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., kinase ATP-binding pockets) .

- Data Analysis : Use statistical tools (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization : Ensure consistent conditions (pH, temperature, substrate concentration) for enzyme inhibition assays .

- Control Experiments : Validate target specificity using knockout cell lines or competitive inhibitors .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., triazole or thiazole analogs) to identify confounding factors (e.g., solubility differences) .

- Reproducibility Checks : Replicate experiments in orthogonal assays (e.g., Western blot vs. ELISA for protein expression) .

Advanced: How can computational methods enhance the study of this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use tools like SwissADME to estimate permeability (Caco-2), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in target pockets (e.g., 100 ns MD runs in GROMACS) to assess residence time .

- QSAR Models : Develop regression models linking descriptors (e.g., topological polar surface area) to bioavailability .

Basic: What are the critical considerations for optimizing reaction yields during synthesis?

Answer:

- Catalyst Optimization : Screen palladium catalysts (Pd₂(dba)₃ vs. PdCl₂) for amination reactions .

- Solvent Effects : Test polar aprotic solvents (DMAC vs. DMF) to improve solubility of intermediates .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 1h for cyclization steps) .

- Workup Protocols : Employ aqueous extraction (ethyl acetate/water) to remove unreacted reagents .

Advanced: How can researchers validate the compound’s mechanism of action in cellular models?

Answer:

- Gene Expression Profiling : RNA-seq to identify differentially expressed pathways post-treatment .

- CRISPR-Cas9 Knockouts : Validate target engagement using cells lacking the putative target protein .

- Metabolomic Analysis : LC-MS to track metabolite changes (e.g., ATP depletion in kinase inhibition) .

- Imaging Techniques : Confocal microscopy to visualize subcellular localization (e.g., mitochondrial targeting) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.